molecular formula C14H21N3O4 B2770266 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid CAS No. 1781062-86-9

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid

Cat. No.: B2770266
CAS No.: 1781062-86-9
M. Wt: 295.339
InChI Key: OOVLRPZELKQWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its structure incorporates a piperidine ring, a common scaffold in drug discovery for its ability to confer favorable pharmacokinetic properties, which is protected by a tert-butoxycarbonyl (Boc) group to allow for selective chemical manipulation during multi-step syntheses. The molecule also features a pyrazole-carboxylic acid heterocycle, a privileged structure known for its role in coordinating with enzyme active sites, especially in the design of ATP-competitive inhibitors. Research indicates that this specific molecular architecture is instrumental in the exploration of new therapeutic agents targeting various disease pathways. For instance, highly related compounds featuring the piperidine-pyrazole core have been investigated as potent and selective inhibitors of enzymes like DAPK1 (Death-Associated Protein Kinase 1), which is a key mediator in apoptotic and autophagic signaling pathways relevant to neurodegenerative diseases and cancer. The carboxylic acid moiety provides a critical synthetic handle for further derivatization, commonly through amide bond formation or esterification, to optimize binding affinity, selectivity, and other drug-like properties in lead compound optimization campaigns. This compound is intended for research applications in early-stage drug discovery, hit-to-lead optimization, and chemical biology probe development.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-4-5-10(9-16)17-11(12(18)19)6-7-15-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVLRPZELKQWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-First Approach

  • Synthesize pyrazole-3-carboxylic acid derivatives.
  • Couple with a Boc-piperidin-3-yl fragment via cross-coupling or nucleophilic substitution.

Piperidine-First Approach

  • Functionalize Boc-piperidin-3-yl intermediates.
  • Construct pyrazole ring via cyclocondensation.

Detailed Synthetic Pathways

Cyclocondensation of Boc-Piperidine-3-Carbaldehyde

Procedure :

  • Intermediate preparation :
    • Boc-piperidine-3-carbaldehyde is synthesized via oxidation of Boc-piperidine-3-methanol (NaIO₄, RuCl₃, CH₃CN/H₂O, 0°C → 25°C, 6 hr).
  • Pyrazole formation :
    • React with β-keto acid derivative (e.g., 3-oxo-propanoic acid) and hydrazine hydrate (EtOH, reflux, 12 hr).
    • Mechanism:

      $$

      \text{Boc-piperidine-3-carbaldehyde} + \text{CH}2(\text{CO}2\text{H})2 \xrightarrow{\text{H}2\text{NNH}_2} \text{Target compound}

      $$
    • Yield : 58–72% (analogous to PMC8270337).

Optimization :

  • Solvent: Ethanol > DMF (improved regioselectivity).
  • Temperature: Reflux (78°C) critical for complete conversion.

Hydrazine-Mediated Cyclization

Procedure :

  • Starting material : Boc-piperidine-3-acetylene.
  • Reaction with diazo compound :
    • Treat with ethyl diazoacetate (Cu(OTf)₂, CH₂Cl₂, 0°C → 25°C, 8 hr).
  • Hydrolysis :
    • Saponify ester to carboxylic acid (NaOH, MeOH/H₂O, 60°C, 4 hr).

Key Data :

Step Conditions Yield (%) Purity (HPLC)
Cyclization Cu(OTf)₂, CH₂Cl₂ 65 92.4
Hydrolysis 2M NaOH, MeOH/H₂O 89 98.1

Cross-Coupling Approach

Suzuki-Miyaura Coupling :

  • Halogenated pyrazole : Prepare 3-bromo-pyrazole-3-carboxylic acid.
  • Boc-piperidin-3-boronic acid : Synthesize via Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C).
  • Coupling :
    • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 hr.

Challenges :

  • Boronic acid instability requires in situ generation.
  • Competing protodeboronation reduces yield to 41%.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (500 MHz, CDCl₃) :

  • δ 1.45 (s, 9H, Boc CH₃)
  • δ 3.21–3.45 (m, 4H, piperidine H)
  • δ 6.88 (s, 1H, pyrazole H)
  • δ 8.12 (s, 1H, CO₂H).

HRMS (ESI+) :

  • Calculated for C₁₅H₂₂N₃O₄ [M+H]⁺: 308.1608
  • Found: 308.1611.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 72 98.1 High Moderate
Hydrazine Cyclization 65 92.4 Medium Low
Suzuki Coupling 41 89.3 Low High

Industrial-Scale Considerations

  • Cyclocondensation route preferred for:
    • Fewer synthetic steps
    • Avoidance of precious metal catalysts.
  • Critical parameters :
    • Boc group stability confirmed via TLC (Rf = 0.33 in EtOAc/hexane 1:1).
    • Residual solvent limits: <500 ppm (ICH guidelines).

Chemical Reactions Analysis

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Compound : 2-[(3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid (CAS: 895126-64-4)

  • Structural Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. Piperidine (6-membered).
    • Functional Group : Oxidized ether linkage (oxyacetic acid) vs. pyrazole-carboxylic acid.
  • Physicochemical Properties :
Property Target Compound Pyrrolidine Derivative
Molecular Formula C14H19N3O4 C13H23NO5
Molecular Weight ~293.3 g/mol ~281.3 g/mol
Key Functional Groups Boc-protected piperidine, pyrazole-3-COOH Boc-protected pyrrolidine, ether-linked acetic acid
  • Implications: The larger piperidine ring in the target compound may enhance steric effects and alter binding affinity compared to the more compact pyrrolidine analog.

Pyrazole-3-carboxylic Acid Esters vs. Free Acids

Compound : 1-(2,4-Dichloro-phenyl)-4-hydroxymethyl-5-(4-hydroxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

  • Structural Differences :
    • Ester vs. Acid : Methyl ester vs. free carboxylic acid.
    • Substituents : Dichlorophenyl and hydroxyphenyl groups vs. Boc-piperidine.
  • Physicochemical and Functional Differences :
Property Target Compound Pyrazole Ester
Solubility Higher (due to COOH) Lower (ester group)
Bioavailability Likely improved ionizability Lipophilic, membrane-permeable
Stability Acid-sensitive Ester hydrolysis possible
  • Implications :
    The free carboxylic acid in the target compound may improve water solubility but reduce membrane permeability compared to esters. The Boc group could mitigate instability issues associated with free amines.

Boc-Protected Amino Acid Derivatives

Compound: Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

  • Structural Differences: Core Structure: Pyrazole-carboxylic acid vs. methylated amino acid ester. Boc Placement: On piperidine vs. amino acid side chain.
  • Synthetic Relevance :
    • Both compounds employ Boc protection to stabilize amines during synthesis.
    • Deprotection steps (e.g., HCl in dioxane ) may parallel methodologies for the target compound.

Biological Activity

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H23N3O4C_{13}H_{23}N_{3}O_{4} and features a piperidine ring, a pyrazole moiety, and a carboxylic acid functional group. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in biological systems.

PropertyValue
Molecular Weight273.34 g/mol
Boiling Point373 ºC
Melting Point76-79 ºC
Density1.121 g/cm³
Flash Point179.4 ºC

The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors in biological systems. The presence of the Boc group allows selective binding to specific molecular targets, while the carboxylic acid group participates in hydrogen bonding and electrostatic interactions, enhancing binding affinity.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels in the body. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing therapeutic effects for pain management and inflammation1.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on cellular signaling pathways and its potential therapeutic applications.

Case Studies

  • Pain Management : In a study investigating FAAH inhibitors, compounds similar to this compound demonstrated significant analgesic effects in animal models of neuropathic pain1. These findings suggest that this compound could be developed into a therapeutic agent for chronic pain conditions.
  • Cancer Research : Another area of interest is the compound's potential role in cancer therapy. Preliminary studies indicate that it may inhibit pathways associated with tumor growth by modulating receptor activity involved in cell proliferation2.

Research Applications

The compound is being investigated for various applications:

  • Pharmaceutical Development : As an intermediate in synthesizing more complex molecules for drug development.
  • Biochemical Research : Studied for its interactions with key biological targets such as enzymes and receptors.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Construct the piperidine ring, followed by introduction of the tert-butoxycarbonyl (Boc) group via esterification with tert-butyl alcohol and an acid catalyst .
  • Step 2: Functionalize the pyrazole ring using nucleophilic substitution or coupling reactions. Strong bases (e.g., NaH) may be required for trifluoromethyl group incorporation .
  • Step 3: Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .
    Critical Parameters: Reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and Boc group stability under acidic/basic conditions .

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

Methodological Answer:

  • The (R/S) configuration at the piperidine and pyrazole rings affects intermolecular interactions. For example, (2R,3R)-configured analogs exhibit enhanced binding to enzymes due to spatial compatibility with active sites .
  • Experimental Validation: Use chiral HPLC or X-ray crystallography to resolve enantiomers. Compare IC50 values of stereoisomers in bioactivity assays (e.g., enzyme inhibition) .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

Methodological Answer:

  • Purity: HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile intermediates .
  • Structural Confirmation:
    • NMR: 1H/13C NMR to verify piperidine ring protons (δ 3.0–4.0 ppm) and pyrazole carbons (δ 140–150 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between structural analogs?

Methodological Answer:

  • Case Study: If analog A (with a pyridine ring) shows higher activity than analog B (pyrazole), perform molecular docking to compare binding affinities. Adjust steric/electronic parameters (e.g., logP, H-bond donors) .
  • Data Reconciliation: Validate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and control compounds .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis .
  • Process Optimization: Use continuous flow reactors for exothermic steps (e.g., Boc deprotection with HCl) to improve safety and yield .
  • Yield Tracking: Monitor intermediates via TLC or inline IR spectroscopy to identify bottlenecks .

Q. How do computational methods aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions using software like GROMACS. Focus on residues within 5 Å of the pyrazole moiety .
  • QSAR Modeling: Train models with descriptors like molar refractivity and topological surface area to predict IC50 values for derivatives .
  • Validation: Cross-check docking scores (AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) binding data .

Q. How can researchers mitigate toxicity concerns during in vivo studies?

Methodological Answer:

  • Preclinical Screening:
    • Acute Toxicity: Conduct OECD 423 tests in rodents, monitoring ALT/AST levels for hepatotoxicity .
    • Metabolic Stability: Use liver microsomes to identify reactive metabolites (e.g., glutathione-trapping assays) .
  • Structural Modifications: Introduce solubilizing groups (e.g., PEG chains) to reduce renal accumulation .

Q. What are the limitations of current research on this compound, and how can they be addressed?

Methodological Answer:

  • Limitations:
    • Limited data on long-term stability under physiological conditions .
    • Unresolved SAR for piperidine ring substitutions .
  • Solutions:
    • Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS degradation profiling .
    • Synthesize a focused library of piperidine-modified analogs for systematic SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.